DL-Isocitric acid trisodium salt

Beschreibung

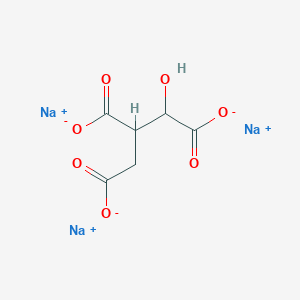

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1637-73-6 |

|---|---|

Molekularformel |

C6H8NaO7 |

Molekulargewicht |

215.11 g/mol |

IUPAC-Name |

trisodium;1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13); |

InChI-Schlüssel |

CHFLVYSWZGDPQD-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na] |

Andere CAS-Nummern |

1637-73-6 |

Verwandte CAS-Nummern |

320-77-4 (Parent) |

Synonyme |

Sodium isocitrate; 3-Carboxy-2,3-dideoxypentaric Acid Trisodium Salt; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of DL-Isocitric Acid Trisodium Salt in the Krebs Cycle

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway essential for cellular respiration and energy production. A pivotal step in this cycle is the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH). DL-Isocitric acid trisodium (B8492382) salt serves as a crucial substrate for studying this enzymatic reaction in vitro, providing researchers with a stable and soluble form of isocitrate. This technical guide delves into the core role of isocitrate in the Krebs cycle, the properties of DL-isocitric acid trisodium salt, and detailed methodologies for its use in research.

The Role of Isocitrate in the Krebs Cycle

Isocitrate is a key intermediate in the Krebs cycle. It is formed from the isomerization of citrate (B86180) and is subsequently converted to α-ketoglutarate.[1][2] This conversion is a critical regulatory point in the cycle and is the first of four oxidation-reduction reactions. The reaction proceeds in two steps: the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation step that produces α-ketoglutarate and carbon dioxide (CO2).[2] This process also reduces a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH or a nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) to NADPH, which are essential electron carriers for the electron transport chain, ultimately leading to the production of ATP.[2]

There are three main isoforms of isocitrate dehydrogenase in eukaryotes:

-

IDH1: Found in the cytoplasm and peroxisomes, uses NADP⁺ as a cofactor.

-

IDH2: Located in the mitochondria and also uses NADP⁺.

-

IDH3: A mitochondrial enzyme that is a key component of the Krebs cycle and uses NAD⁺ as its cofactor.[2]

The activity of IDH is tightly regulated by the cell's energy status. It is allosterically activated by ADP and inhibited by ATP and NADH.[3] This regulation ensures that the rate of the Krebs cycle is matched to the cell's demand for energy.

This compound: A Tool for Research

This compound is a commercially available, water-soluble salt of isocitric acid.[4] It is widely used in biochemical and medical research as a substrate for isocitrate dehydrogenase.[4] Its stability and purity make it an ideal reagent for in vitro enzyme kinetics studies, inhibitor screening, and metabolic assays.[4] The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-isomers of isocitric acid. The biologically active form that acts as the substrate for isocitrate dehydrogenase is the D-isomer.

Quantitative Data: Enzyme Kinetics of Isocitrate Dehydrogenase

The following tables summarize key kinetic parameters for different isoforms of isocitrate dehydrogenase from various sources. These values are crucial for designing and interpreting experiments.

Table 1: Kinetic Parameters for NAD⁺-Dependent Isocitrate Dehydrogenase (IDH3)

| Organism/Tissue | Substrate | K_m_ | V_max_ | Activators | Inhibitors | Reference |

| Bovine Heart | D-Isocitrate | 0.10 mmol/L | - | ADP, Mg²⁺, Ca²⁺ | ATP, NADH | [5] |

| Saccharomyces cerevisiae | Isocitrate | - | - | AMP | - | [1] |

Table 2: Kinetic Parameters for NADP⁺-Dependent Isocitrate Dehydrogenase (IDH1 & IDH2)

| Organism/Tissue | Substrate | K_m_ (Isocitrate) | K_m_ (NADP⁺) | V_max_ | Inhibitors | Reference |

| Bovine Adrenals | D,L-Isocitrate | 2.3 µM and 63 µM | 3.6-9 µM | - | High concentrations of NADP⁺, NADPH | [6] |

| Pseudomonas nautica | D-Isocitrate | 6.6-15 µM | 25-27 µM | - | - | [7] |

| Mycobacterium tuberculosis | Isocitrate | - | - | - | - | [8] |

Experimental Protocols

I. Preparation of Reagents

A comprehensive list of reagents and their preparation is provided below for a standard isocitrate dehydrogenase activity assay.

Table 3: Reagent Preparation for IDH Activity Assay

| Reagent | Preparation | Storage |

| IDH Assay Buffer | 250 mM Glycylglycine, pH 7.4 at 37°C. Adjust pH with 1 M NaOH.[9] | Room Temperature |

| This compound Solution | 6.6 mM solution in IDH Assay Buffer.[9] | -20°C |

| NAD⁺/NADP⁺ Solution | 20 mM solution in deionized water.[9] | -20°C (protect from light) |

| Manganese Chloride (MnCl₂) Solution | 18 mM solution in deionized water.[9] | Room Temperature |

| NADH/NADPH Standard | 10 mM stock solution in deionized water.[10] | -20°C |

| Developer Solution (for colorimetric assays) | Reconstitute with deionized water as per manufacturer's instructions.[10] | -20°C (protect from light) |

| Enzyme Solution (Isocitrate Dehydrogenase) | Prepare a solution of 0.3 - 0.6 units/ml in cold IDH Assay Buffer immediately before use.[9] | On ice |

II. Isocitrate Dehydrogenase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and allows for the measurement of IDH activity by monitoring the production of NADH or NADPH.[10][11]

A. Sample Preparation:

-

Tissues: Homogenize 50 mg of tissue in 200 µL of ice-cold IDH Assay Buffer.[11]

-

Cells: Homogenize 1 x 10⁶ cells in 200 µL of ice-cold IDH Assay Buffer.[11]

-

Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.[11]

-

Collect the supernatant for the assay.

-

Serum: Serum samples can be used directly.[11]

B. NADH/NADPH Standard Curve:

-

Prepare a 1 mM NADH or NADPH standard by diluting the 10 mM stock solution with IDH Assay Buffer.[10]

-

Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard to a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.[10]

-

Adjust the final volume of each well to 50 µL with IDH Assay Buffer.[10]

C. Reaction Mix Preparation:

-

Prepare a master mix for the number of assays to be performed. For each well, the reaction mix should contain:

-

For a background control, prepare a similar mix but replace the IDH Substrate with IDH Assay Buffer.[11]

D. Measurement:

-

Add 50 µL of the sample (or positive control) to the wells of a 96-well plate.

-

Add 50 µL of the Reaction Mix to each sample well and 50 µL of the Background Control Mix to the background control wells.

-

Incubate the plate at 37°C for 3 minutes.

-

Measure the absorbance at 450 nm in a microplate reader (A₀).

-

Continue to incubate the plate at 37°C and take readings every 5 minutes for 30-120 minutes (A₁).[10]

-

The NADH/NADPH standard curve can be read at the end of the incubation period.

E. Calculation:

-

Subtract the 0 standard reading from all standard readings and plot the standard curve.

-

For each sample, calculate the change in absorbance (ΔOD = A₁ - A₀).

-

Apply the ΔOD to the standard curve to determine the amount of NADH or NADPH produced (B) in nmol.

-

Calculate the IDH activity using the following formula:

-

Activity (nmol/min/mL or mU/mL) = B / (ΔT x V)

-

Where:

-

B = Amount of NADH/NADPH from the standard curve (nmol)

-

ΔT = Reaction time (minutes)

-

V = Sample volume added to the well (mL)

-

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of isocitrate in the Krebs cycle and a typical workflow for an IDH activity assay.

Caption: The Krebs Cycle highlighting the conversion of Isocitrate.

Caption: A typical experimental workflow for an IDH activity assay.

Caption: Allosteric regulation of Isocitrate Dehydrogenase.

References

- 1. Kinetic analysis of NAD(+)-isocitrate dehydrogenase with altered isocitrate binding sites: contribution of IDH1 and IDH2 subunits to regulation and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ableweb.org [ableweb.org]

- 5. Activity of purified NAD-specific isocitrate dehydrogenase at modulator and substrate concentrations approximating conditions in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NADP-Isocitrate Dehydrogenase from Pseudomonas nautica: Kinetic Constant Determination and Carbon Limitation Effects on the Pool of Intracellular Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assaygenie.com [assaygenie.com]

- 11. abcam.com [abcam.com]

An In-depth Technical Guide to the Biochemical Properties of DL-Isocitric Acid Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Isocitric acid trisodium (B8492382) salt is a key endogenous metabolite and a crucial intermediate in the citric acid cycle (Krebs cycle), a fundamental pathway for cellular energy production.[1][2] This guide provides a comprehensive overview of its biochemical properties, its role in metabolic pathways, and its significance in various research and development applications. The DL-form is a racemic mixture of D-threo-isocitric acid and L-threo-isocitric acid.[3] Isocitric acid is an isomer of citric acid and its trisodium salt is commonly used in biochemical assays and as a marker for fruit product authenticity.[1][4]

Core Biochemical and Physical Properties

DL-Isocitric acid trisodium salt is typically a white to light yellow crystalline powder.[5][6] Its stability and solubility in aqueous solutions make it a versatile reagent in various experimental settings.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₅Na₃O₇ (anhydrous) | [7] |

| C₆H₅Na₃O₇ · xH₂O (hydrated) | ||

| C₆H₇Na₃O₈ (hydrated) | [8] | |

| Molecular Weight | 258.07 g/mol (anhydrous basis) | [7] |

| 276.08 g/mol (hydrated) | [8] | |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Solubility | Readily soluble in water | [6] |

| 5 mg/mL in PBS (pH 7.2) | [3] | |

| Insoluble in DMSO and Ethanol | [9] | |

| Stability | Stable for ≥ 4 years at -20°C | [3] |

| Hygroscopic | [4] | |

| Store in a dry place, away from direct sunlight and moisture | [10] |

Role in Cellular Metabolism and Signaling

Isocitrate's primary role is as a substrate in the citric acid cycle, where it is converted to α-ketoglutarate by the enzyme isocitrate dehydrogenase (IDH).[11] This reaction is a critical regulatory point in metabolism and is linked to several key cellular processes.

The Citric Acid Cycle

The conversion of isocitrate to α-ketoglutarate is a two-step process involving oxidation and decarboxylation, catalyzed by isocitrate dehydrogenase (IDH).[2] This reaction is a rate-limiting step in the Krebs cycle and generates NADH, a crucial electron carrier for ATP synthesis in the electron transport chain.[12]

Figure 1: Conversion of Isocitrate in the Krebs Cycle.

Production of NADPH and Oxidative Stress Response

In addition to the NAD⁺-dependent IDH in the Krebs cycle (IDH3), there are NADP⁺-dependent isoforms (IDH1 in the cytoplasm and peroxisomes, and IDH2 in the mitochondria). These enzymes also catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, but with the concurrent reduction of NADP⁺ to NADPH.[13] NADPH is a critical reducing agent for antioxidant systems, protecting the cell from oxidative damage by reactive oxygen species (ROS).[13]

Figure 2: Role of Isocitrate in NADPH Production and Antioxidant Defense.

Relevance in Drug Development and Disease

Mutations in the genes encoding for isocitrate dehydrogenase (IDH1 and IDH2) are frequently observed in various cancers, including glioma, acute myeloid leukemia, and chondrosarcoma.[14][15] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG).[14][15] The accumulation of 2-HG can lead to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[15] This has made mutant IDH enzymes a significant target for cancer drug development.

Figure 3: The Neomorphic Activity of Mutant IDH in Cancer.

Experimental Protocols

Enzymatic Assay of Isocitrate Dehydrogenase (NADP⁺-dependent)

This protocol is adapted from standard procedures for measuring the activity of NADP⁺-dependent isocitrate dehydrogenase using this compound as the substrate. The activity is determined by monitoring the increase in absorbance at 340 nm due to the formation of NADPH.

Materials:

-

This compound

-

Glycylglycine buffer (250 mM, pH 7.4 at 37°C)

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (β-NADP) solution (20 mM)

-

Manganese chloride (MnCl₂) solution (18 mM)

-

Isocitrate Dehydrogenase (NADP) enzyme solution

-

Deionized water

-

UV-Vis Spectrophotometer thermostatted at 37°C

-

Cuvettes (1 cm light path)

Procedure:

-

Prepare Reagent Solutions:

-

Reagent A (Buffer): 250 mM Glycylglycine Buffer, pH 7.4 at 37°C.

-

Reagent B (Substrate): 6.6 mM DL-Isocitric Acid Solution in Reagent A.

-

Reagent C (Cofactor): 20 mM β-NADP Solution in deionized water.

-

Reagent D (Activator): 18 mM Manganese Chloride Solution in deionized water.

-

Reagent E (Enzyme): Prepare a solution containing 0.3 - 0.6 units/ml of Isocitric Dehydrogenase (NADP) in cold Reagent A immediately before use.

-

-

Assay Mixture: In a cuvette, pipette the following reagents:

-

Deionized Water: 1.95 ml

-

Reagent A (Buffer): 0.50 ml

-

Reagent B (DL-Isocitric Acid): 0.20 ml

-

Reagent C (β-NADP): 0.15 ml

-

Reagent D (Manganese Chloride): 0.10 ml

-

-

Blank Preparation: For the blank, use 0.60 ml of Reagent A and omit the enzyme solution.

-

Reaction Initiation and Measurement:

-

Mix the contents of the cuvette by inversion and equilibrate to 37°C.

-

Monitor the absorbance at 340 nm (A₃₄₀ₙₘ) until it is constant.

-

Initiate the reaction by adding 0.10 ml of Reagent E (Enzyme Solution).

-

Immediately mix by inversion and record the increase in A₃₄₀ₙₘ for approximately 5 minutes.

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA₃₄₀ₙₘ/min) from the linear portion of the curve for both the test and the blank.

-

The activity of the enzyme can be calculated using the Beer-Lambert law, where the millimolar extinction coefficient of NADPH at 340 nm is 6.22.

-

Figure 4: Workflow for the Enzymatic Assay of Isocitrate Dehydrogenase.

Analytical Methods for Quality Control

The purity and identity of this compound can be confirmed using various analytical techniques.

Purity Determination:

-

Titration: Purity can be assessed by titration with a standardized acid, such as perchloric acid (HClO₄), for the trisodium salt.[5]

-

Karl Fischer Titration: To determine the water content in the hydrated salt.[5]

Identification:

-

Infrared (IR) Spectroscopy: The IR spectrum should conform to the reference spectrum of this compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure.[8][16]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern. Isotope-labeled DL-Isocitric acid is available for use as an internal standard in quantitative MS analysis.[17]

Conclusion

This compound is a fundamental metabolite with a central role in cellular bioenergetics and redox homeostasis. Its involvement in the citric acid cycle and NADPH production underscores its importance in both normal physiology and disease states, particularly in the context of cancer metabolism. A thorough understanding of its biochemical properties and the development of robust analytical and experimental protocols are essential for researchers and drug development professionals working in these fields. The emergence of IDH mutations as key drivers in oncology has further highlighted the significance of isocitrate metabolism as a critical area of investigation and a promising target for therapeutic intervention.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Isocitric acid trisodium salt | 1637-73-6 [chemicalbook.com]

- 5. 205010010 [thermofisher.cn]

- 6. DL-iso-Citric Acid Trisodium Salt, 93+% - CAS 1637-73-6 - City Chemical LLC. [citychemical.com]

- 7. DL-Isocitric acid, trisodium salt hydrate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound hydrate | C6H7Na3O8 | CID 71306851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. gettested.us [gettested.us]

- 12. fiveable.me [fiveable.me]

- 13. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isocitrate Dehydrogenase Mutation and (R)-2-Hydroxyglutarate: From Basic Discovery to Therapeutics Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Novel Therapeutics Targeting Isocitrate Dehydrogenase Mutations in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isocitric acid trisodium salt(1637-73-6) 1H NMR [m.chemicalbook.com]

- 17. medchemexpress.com [medchemexpress.com]

DL-Isocitric Acid Trisodium Salt: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Metabolic Intermediate

DL-Isocitric acid trisodium (B8492382) salt, an endogenous metabolite, serves as a critical intermediate in the citric acid cycle (TCA cycle), a fundamental pathway for cellular energy production and biosynthetic precursor supply.[1][2] This technical guide provides a comprehensive overview of its metabolic significance, associated enzymatic activities, and its emerging role as a clinical biomarker, tailored for researchers, scientists, and professionals in drug development.

The Role of Isocitrate in Cellular Metabolism

Isocitrate is a six-carbon tricarboxylic acid that occupies a pivotal position in the TCA cycle, also known as the Krebs cycle.[3][4] It is formed from the isomerization of citrate (B86180) by the enzyme aconitase and is subsequently oxidatively decarboxylated to α-ketoglutarate by the enzyme isocitrate dehydrogenase (IDH).[5][6][7] This reaction is a rate-limiting step in the cycle and is crucial for the production of NADH, a key electron carrier for the electron transport chain and subsequent ATP synthesis.[8][9]

The regulation of isocitrate metabolism is tightly controlled, influencing not only energy production but also anabolic processes such as amino acid and fatty acid synthesis.[10][11] Disruptions in the metabolism of isocitrate have been implicated in various pathological conditions, including metabolic disorders and cancer.[10]

Isocitrate Dehydrogenase (IDH): The Gatekeeper of Isocitrate Metabolism

Isocitrate dehydrogenase (IDH) is the enzyme responsible for the conversion of isocitrate to α-ketoglutarate.[9][12] In humans, three isoforms of IDH have been identified:

-

IDH1: Located in the cytosol and peroxisomes, it is NADP⁺-dependent and plays a significant role in providing NADPH for cellular redox control and biosynthetic reactions.[5][8]

-

IDH2: A mitochondrial, NADP⁺-dependent isoform, it also contributes to the mitochondrial NADPH pool.[6][8]

-

IDH3: This is the primary isoform involved in the TCA cycle within the mitochondria. It is NAD⁺-dependent and its activity is a key regulatory point of the cycle.[6][8]

The activity of IDH is allosterically regulated by various molecules. For instance, high levels of ATP and NADH inhibit the enzyme, signaling an energy-replete state, whereas ADP and calcium ions can act as activators.[3][9]

Quantitative Data on Isocitrate Dehydrogenase

The following tables summarize key quantitative data related to isocitrate dehydrogenase, providing a valuable resource for computational modeling and experimental design.

| Parameter | Value | Organism/Tissue/Conditions | Reference |

| Enzyme Kinetics | |||

| Km for Isocitrate | Varies (low micromolar range) | Dependent on isoform and experimental conditions | [13] |

| Km for NADP⁺ | Varies | Dependent on isoform and experimental conditions | [13] |

| Km for NAD⁺ | Varies | Dependent on isoform and experimental conditions | [13] |

| Biomarker Performance (IDH1 for NSCLC) | |||

| Sensitivity | 56-63.3% | Serum, Non-Small Cell Lung Cancer (NSCLC) vs. Healthy | [7][12] |

| Specificity | 86.8-93% | Serum, NSCLC vs. Healthy | [7][12] |

| Area Under the Curve (AUC) | 0.870 - 0.907 | Serum, NSCLC vs. Healthy | [12] |

| Biomarker Performance (IDH2 for NSCLC) | |||

| Sensitivity | 82.1% | Serum, NSCLC vs. Healthy | [7] |

| Specificity | 77.2% | Serum, NSCLC vs. Healthy | [7] |

| Area Under the Curve (AUC) | 0.83 | Serum, NSCLC vs. Healthy | [7] |

Signaling Pathways and Logical Relationships

The metabolic fate of isocitrate, particularly its conversion to α-ketoglutarate, has profound implications for cellular signaling. α-ketoglutarate is a crucial cofactor for a large family of dioxygenase enzymes that are involved in a wide array of cellular processes, including epigenetic regulation and hypoxia sensing.[1][13]

The Krebs Cycle: The Central Hub of Metabolism

α-Ketoglutarate-Dependent Signaling

Experimental Protocols

Accurate measurement of isocitrate levels and IDH activity is crucial for research and clinical applications. The following sections provide generalized protocols for these key experiments.

Quantification of Isocitrate by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general workflow for the quantification of isocitrate in biological samples. Specific parameters will need to be optimized for the instrument and matrix being used.

1. Sample Preparation:

- For cells or tissues, rapidly homogenize in an ice-cold extraction solvent (e.g., 80% methanol) to quench metabolic activity.

- Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

- Collect the supernatant containing the metabolites.

- For plasma or serum, perform a protein precipitation step using a solvent like methanol (B129727) or acetonitrile (B52724).

2. Chromatographic Separation:

- Utilize a suitable HPLC or UHPLC column for polar molecule separation (e.g., a HILIC column).

- Establish a gradient elution profile using appropriate mobile phases (e.g., acetonitrile and an aqueous buffer with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid).

3. Mass Spectrometry Detection:

- Employ a tandem mass spectrometer (e.g., a triple quadrupole) operating in negative ion mode.

- Use multiple reaction monitoring (MRM) for sensitive and specific detection of isocitrate. This involves monitoring a specific precursor-to-product ion transition.

- An isotopically labeled internal standard (e.g., ¹³C-isocitrate) should be used for accurate quantification.

4. Data Analysis:

- Generate a standard curve using known concentrations of DL-Isocitric acid trisodium salt.

- Quantify the isocitrate concentration in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Isocitrate Dehydrogenase (IDH) Activity Assay

This colorimetric assay measures the activity of NADP⁺-dependent IDH isoforms.

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing MgCl₂ or MnCl₂ as a cofactor.

- Substrate Solution: Prepare a solution of this compound in the assay buffer.

- Cofactor Solution: Prepare a solution of NADP⁺ in the assay buffer.

- Detection Reagent: A reagent that reacts with the product (NADPH) to produce a colored compound (e.g., a tetrazolium salt like WST-1 or MTT).

2. Sample Preparation:

- Prepare cell or tissue lysates by homogenization in a suitable lysis buffer on ice.

- Centrifuge the lysate to remove cellular debris.

- The supernatant will be used for the assay.

3. Assay Procedure (96-well plate format):

- Add the sample (lysate) to the wells.

- Add the substrate solution (isocitrate) and cofactor solution (NADP⁺).

- Add the detection reagent.

- Incubate the plate at a controlled temperature (e.g., 37°C).

- Monitor the change in absorbance over time at the appropriate wavelength for the chosen detection reagent (e.g., 450 nm for WST-1).

4. Data Analysis:

- Calculate the rate of change in absorbance (ΔOD/minute).

- Use a standard curve generated with known concentrations of NADPH to convert the rate of absorbance change to the rate of NADPH production.

- Express the IDH activity in units such as mU/mg of protein (where 1 U = 1 µmol of NADPH produced per minute).

Experimental Workflow Diagram

Conclusion

This compound, as a key metabolic intermediate, is central to cellular energy homeostasis and biosynthesis. The enzyme that governs its conversion, isocitrate dehydrogenase, represents a critical regulatory node in metabolism and a promising target for therapeutic intervention and clinical diagnostics. This technical guide provides a foundational understanding and practical methodologies for researchers and drug development professionals to explore the multifaceted roles of isocitrate in health and disease. Further investigation into the quantitative aspects of isocitrate metabolism and its associated signaling pathways will undoubtedly unveil new opportunities for therapeutic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Alpha-ketoglutarate-dependent hydroxylases - Wikiwand [wikiwand.com]

- 5. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. indonesianjournalofcancer.or.id [indonesianjournalofcancer.or.id]

- 8. fiveable.me [fiveable.me]

- 9. Khan Academy [khanacademy.org]

- 10. Untitled Document [ucl.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Utility of isocitrate dehydrogenase 1 as a serum protein biomarker for the early detection of non‐small‐cell lung cancer: A multicenter in vitro diagnostic clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

DL-Isocitric acid trisodium salt CAS number and chemical structure.

An In-depth Technical Guide to DL-Isocitric Acid Trisodium (B8492382) Salt

Introduction

DL-Isocitric acid trisodium salt is the trisodium salt of isocitric acid, a key intermediate in the central metabolic pathway known as the citric acid cycle (TCA cycle).[1][2][3] As a structural isomer of citric acid, it plays a pivotal role in cellular energy production and biosynthesis.[4] This technical guide provides an in-depth overview of this compound, including its chemical properties, biochemical significance, and applications in research and drug development.

Chemical Identity and Properties

This compound is commercially available, typically as a hydrate (B1144303).[5] It is a white to off-white crystalline powder that is readily soluble in water.[1][3][4]

CAS Number: 1637-73-6[1][2][5][6][7]

Chemical Structure:

-

SMILES: OC(C(O[Na])=O)C(C(O[Na])=O)CC(O[Na])=O[1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 258.07 g/mol (anhydrous basis) | [5][7] |

| Melting Point | >300 °C | [2][4] |

| Solubility | Soluble in water.[3][8] | [3][8] |

| Appearance | White to light yellow solid.[1] Crystalline powder.[2][3] | [1][2][3] |

| Purity | ≥93% |

Biochemical Role and Significance

This compound is a crucial endogenous metabolite.[1] Its primary role is as an intermediate in the Tricarboxylic Acid (TCA) cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.[1][3][4]

Position in the Tricarboxylic Acid (TCA) Cycle

Within the mitochondrial matrix, isocitrate is formed from citrate (B86180) via the enzyme aconitase. It is then oxidatively decarboxylated to α-ketoglutarate by the enzyme isocitrate dehydrogenase (IDH).[9][10][11] This step is a key regulatory point in the TCA cycle and generates the first molecule of NADH from NAD⁺.

Substrate for Isocitrate Dehydrogenase (IDH)

DL-Isocitric acid serves as the substrate for isocitrate dehydrogenase (IDH), an enzyme critical for cellular metabolism.[9] There are three main isoforms of IDH in mammals: IDH1, IDH2, and IDH3.[9] IDH3 is NAD⁺-dependent and functions in the TCA cycle, while IDH1 (cytosolic) and IDH2 (mitochondrial) are NADP⁺-dependent and play roles in NADPH production, which is vital for antioxidant defense.[9][10]

The enzymatic reaction catalyzed by IDH is a two-step process involving the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation to yield α-ketoglutarate.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isocitric acid trisodium salt | 1637-73-6 [chemicalbook.com]

- 3. DL-iso-Citric Acid Trisodium Salt, 93+% - CAS 1637-73-6 - City Chemical LLC. [citychemical.com]

- 4. This compound hydrate (1313437-26-1) for sale [vulcanchem.com]

- 5. DL-Isocitric acid, trisodium salt hydrate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 205010010 [thermofisher.com]

- 7. Isocitric acid, dl- | C6H5Na3O7 | CID 168942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Isocitrate Dehydrogenase [chem.uwec.edu]

- 11. proteopedia.org [proteopedia.org]

Commercial Sources and Technical Guide for Research-Grade DL-Isocitric Acid Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial sources for research-grade DL-Isocitric acid trisodium (B8492382) salt. It includes a detailed comparison of products from various suppliers, experimental protocols for key enzymatic assays, and visualizations of relevant metabolic pathways to support your research and development needs.

Commercial Supplier and Product Overview

DL-Isocitric acid trisodium salt is a key intermediate in the citric acid cycle and is widely used in biochemical and metabolic research.[1][2] Several reputable suppliers offer this compound in research-grade quality. The following table summarizes the quantitative data available from prominent commercial sources to facilitate easy comparison.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Storage | Additional Notes |

| Sigma-Aldrich (MilliporeSigma) | This compound hydrate | 1637-73-6 | ≥93%[3][4][5] | C₆H₅Na₃O₇ · xH₂O | Room Temperature | Also available as threo-DsLs-Isocitric acid trisodium salt hydrate.[3] |

| Thermo Scientific Chemicals | DL-Isocitric acid, trisodium salt hydrate, 95% | 1637-73-6 | ≥94% (On dry substance) | C₆H₅Na₃O₇ | Room Temperature | White to light yellow crystalline powder; Water content <20%. |

| Cayman Chemical | DL-threo-Isocitric Acid (sodium salt hydrate) | 1637-73-6 (anhydrous) | ≥95%[6] | C₆H₅O₇ · 3Na [XH₂O] | -20°C[6] | A solid formulation, soluble in PBS (pH 7.2) at 5 mg/mL.[6] |

| MedChemExpress | This compound (Standard) | 1637-73-6 | 91.71%[7] | C₆H₅Na₃O₇ | Please refer to Certificate of Analysis | Intended for research and analytical applications.[7][8] |

| City Chemical LLC | DL-iso-Citric Acid Trisodium Salt, 93+% | 1637-73-6 | 93+%[9] | Not specified | Not specified | White crystalline powder, readily soluble in water.[9] |

Key Metabolic Pathways Involving Isocitrate

Isocitrate is a pivotal molecule in central metabolism, primarily participating in the Citric Acid Cycle (TCA Cycle) and, in certain organisms, the Glyoxylate (B1226380) Cycle.

The Citric Acid (TCA) Cycle

The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[10][11] Isocitrate is a key intermediate in this pathway.[1][9] It is formed from citrate (B86180) by the enzyme aconitase and is subsequently oxidized and decarboxylated by isocitrate dehydrogenase to form alpha-ketoglutarate, producing NADH in the process.[12][10]

The Glyoxylate Cycle

In plants, bacteria, protists, and fungi, the glyoxylate cycle serves as a bypass of the CO₂-producing steps of the TCA cycle. This pathway is crucial for the synthesis of carbohydrates from fatty acids. Isocitrate is a critical branch point where it can be cleaved by isocitrate lyase into succinate and glyoxylate.[11]

Experimental Protocols

This compound is a common substrate for studying the kinetics and activity of several important enzymes. Below are detailed protocols for the enzymatic assays of Isocitrate Dehydrogenase and Isocitrate Lyase.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting an enzyme kinetics experiment using this compound.

Protocol 1: Enzymatic Assay of Isocitrate Dehydrogenase (NADP⁺-dependent)

This protocol is adapted from materials provided by Sigma-Aldrich for the continuous spectrophotometric rate determination of NADP⁺-dependent isocitrate dehydrogenase activity.[4]

Principle: Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored.

Reagents:

-

A. 250 mM Glycylglycine Buffer, pH 7.4 at 37°C: Prepare 50 ml in deionized water using Gly-Gly, Free Base. Adjust pH to 7.4 at 37°C with 1 M NaOH.[4]

-

B. 6.6 mM DL-Isocitric Acid Solution: Prepare 5 ml in Reagent A using DL-Isocitric Acid, Trisodium Salt.[4]

-

C. 20 mM β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP) Solution: Prepare 2 ml in deionized water using β-NADP, Sodium Salt.[4]

-

D. 18 mM Manganese Chloride Solution: Prepare 5 ml in deionized water using Manganese Chloride, Tetrahydrate.[4]

-

E. Isocitrate Dehydrogenase Enzyme Solution: Immediately before use, prepare a solution containing 0.3 - 0.6 unit/ml of Isocitrate Dehydrogenase (NADP) in cold Reagent A.[4]

Procedure:

-

Pipette the following reagents into suitable cuvettes (all volumes in milliliters):

| Reagent | Test | Blank |

| Deionized Water | 1.95 | 1.95 |

| Reagent A (Buffer) | 0.50 | 0.60 |

| Reagent B (DL-Isocitric Acid) | 0.20 | 0.20 |

| Reagent C (β-NADP) | 0.15 | 0.15 |

| Reagent D (Manganese Chloride) | 0.10 | --- |

-

Mix by inversion and equilibrate to 37°C. Monitor the A₃₄₀nm until constant using a suitably thermostatted spectrophotometer.

-

Add 0.10 ml of Reagent E (Enzyme Solution) to both the Test and Blank cuvettes.

-

Immediately mix by inversion and record the increase in A₃₄₀nm for approximately 5 minutes.

-

Obtain the ΔA₃₄₀nm/minute using the maximum linear rate for both the Test and Blank.

Calculation: Units/ml enzyme = (ΔA₃₄₀nm/min Test - ΔA₃₄₀nm/min Blank) * (3) * (df) / (6.22) * (0.1)

Where:

-

3 = Total volume in milliliters of assay

-

df = Dilution factor of enzyme

-

6.22 = Millimolar extinction coefficient of β-NADPH at 340 nm

-

0.1 = Volume (in milliliters) of enzyme solution used

Unit Definition: One unit will convert 1.0 μmole of isocitrate to α-ketoglutarate per minute at pH 7.4 at 37°C.[4]

Protocol 2: Enzymatic Assay of Isocitrate Lyase

This protocol is based on the method described by Sigma-Aldrich for the continuous spectrophotometric rate determination of isocitrate lyase activity.[13]

Principle: Isocitrate lyase catalyzes the cleavage of isocitrate to succinate and glyoxylate. The glyoxylate produced then reacts with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which can be measured by the increase in absorbance at 324 nm.[13]

Reagents:

-

A. 50 mM Imidazole Buffer, pH 6.8 at 30°C: Prepare 100 ml in deionized water using Imidazole. Adjust to pH 6.8 at 30°C with 1 M HCl.[13]

-

B. 50 mM Magnesium Chloride (MgCl₂) Solution: Prepare 10 ml in deionized water.[13]

-

C. 10 mM Ethylenediaminetetraacetic Acid (EDTA) Solution: Prepare 10 ml in deionized water.[13]

-

D. 40 mM Phenylhydrazine HCl Solution: Prepare 10 ml in deionized water.[13]

-

E. 10 mM DL-Isocitric Acid Solution: Prepare 10 ml in deionized water using DL-Isocitric Acid, Trisodium Salt.[13]

-

F. Isocitrate Lyase Enzyme Solution: Immediately before use, prepare a solution containing 0.05 - 0.07 unit/ml of Isocitrate Lyase in cold Reagent A.[13]

Procedure:

-

Pipette the following reagents into suitable cuvettes (all volumes in milliliters):

| Reagent | Test | Blank |

| Reagent A (Buffer) | 0.50 | 0.50 |

| Reagent B (MgCl₂) | 0.10 | 0.10 |

| Reagent C (EDTA) | 0.10 | 0.10 |

| Reagent D (Phenylhydrazine) | 0.10 | 0.10 |

| Reagent E (Isocitrate) | 0.10 | --- |

-

Mix by inversion and equilibrate to 30°C. Monitor the A₃₂₄nm until constant using a suitably thermostatted spectrophotometer.

-

Add 0.10 ml of Reagent F (Enzyme Solution) to the Test cuvette.

-

For the Blank, add 0.10 ml of cold Reagent A.

-

Immediately mix by inversion and record the increase in A₃₂₄nm for approximately 5 minutes.

-

Obtain the ΔA₃₂₄nm/minute using the maximum linear rate for both the Test and Blank.

Calculation: Units/ml enzyme = (ΔA₃₂₄nm/min Test - ΔA₃₂₄nm/min Blank) * (1) * (df) / (17) * (0.1)

Where:

-

1 = Total volume in milliliters of assay

-

df = Dilution factor of enzyme

-

17 = Millimolar extinction coefficient of glyoxylate phenylhydrazone at 324 nm

-

0.1 = Volume (in milliliters) of enzyme solution used

Unit Definition: One unit catalyzes the formation of 1 µmole of glyoxylate per minute at pH 6.8 at 30°C.[13]

References

- 1. 5.3: The Citric Acid Cycle – Introductory Biochemistry [openoregon.pressbooks.pub]

- 2. Isocitric acid trisodium salt | 1637-73-6 [chemicalbook.com]

- 3. This compound CAS No. 1637-73-6 Sigma [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jpharmachem.com [jpharmachem.com]

- 9. Isocitric acid - Wikipedia [en.wikipedia.org]

- 10. Citric Acid Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Purity and Stability of DL-Isocitric Acid Trisodium Salt for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the purity and stability of DL-Isocitric acid trisodium (B8492382) salt, a key intermediate in the citric acid cycle. Understanding these parameters is critical for ensuring the accuracy and reproducibility of experimental results in various research and development applications.

Physicochemical Properties and Identification

DL-Isocitric acid trisodium salt is the racemic mixture of the trisodium salts of D-threo-isocitric acid and L-threo-isocitric acid. It is a white to off-white crystalline powder that is readily soluble in water.[1]

| Property | Value | Reference |

| Chemical Name | Trisodium 1-hydroxypropane-1,2,3-tricarboxylate | [2] |

| Synonyms | threo-DsLs-Isocitric acid trisodium salt hydrate, DL-Isocitrate trisodium salt | [3][4] |

| CAS Number | 1637-73-6 | [3][5] |

| Molecular Formula | C₆H₅Na₃O₇ | [5][6] |

| Molecular Weight | 258.07 g/mol (anhydrous basis) | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Very soluble in water; freely soluble in ethanol; slightly soluble in ether. | [7] |

Purity and Common Impurities

Commercial preparations of this compound typically have a purity of ≥93% or ≥95%.[3][8][9] The primary compound of concern regarding purity is its structural isomer, citric acid. Due to their similar physicochemical properties, separation can be challenging.[10] The ratio of citric acid to D-isocitric acid is often used as a quality marker in food products like citrus juices to detect adulteration.[10]

Potential Impurities:

-

Citric Acid: The most common and structurally similar compound.

-

Isocitric Acid Lactone: Can form from isocitric acid.

-

Other Organic Acids: Trace amounts of other organic acids from the synthesis process may be present.

-

Water: The compound is often supplied as a hydrate, and water content can vary.[2]

Stability and Storage

This compound is generally stable under recommended storage conditions.

| Condition | Recommendation | Stability | Reference |

| Solid (Long-term) | -20°C, sealed from moisture | ≥ 4 years | [11] |

| Solid (Short-term) | Room temperature (if less than 2 weeks) | Stable | [5] |

| Aqueous Solution | -80°C | 6 months | [12] |

| Aqueous Solution | -20°C | 1 month | [12] |

Factors Affecting Stability in Solution:

-

pH: While specific data on a wide pH range is limited, its use in acidic HPLC mobile phases (e.g., 0.1% phosphoric acid) suggests it has some stability in acidic conditions.[11][13] However, as an organic salt, significant deviations from a neutral pH could potentially lead to degradation over time.

-

Temperature: As indicated in the table, frozen solutions are stable for extended periods. Repeated freeze-thaw cycles should be avoided to prevent degradation.[12]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and separating it from citric acid.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Materials:

-

This compound sample

-

Citric acid standard

-

Deionized water, HPLC grade

-

Phosphoric acid, HPLC grade

-

Acetonitrile, HPLC grade (optional, for cleaning)

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Inertsil ODS-3, 4.6 mm i.d. x 250 mm) |

| Mobile Phase | 0.1% Phosphoric acid in deionized water |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 5 - 20 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of citric acid standard in deionized water (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 5 to 100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the standards and the sample solution into the HPLC system.

-

Data Analysis: Identify the peaks for isocitric acid and citric acid based on their retention times compared to the standards. Calculate the purity of the this compound by determining the area percentage of the isocitric acid peak relative to all other peaks. The concentration of citric acid impurity can be quantified using the calibration curve.

Stability Testing of Aqueous Solutions

This protocol outlines a method to assess the stability of this compound solutions under different storage conditions.

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 1 mg/mL).

-

Aliquoting and Storage: Aliquot the stock solution into several vials. Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). Protect some vials from light to assess photostability.

-

Time Points: Establish a schedule for analysis at various time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

-

Analysis: At each time point, analyze an aliquot from each storage condition using the HPLC method described in section 4.1.

-

Data Analysis: Compare the peak area of isocitric acid at each time point to the initial (time 0) peak area. A significant decrease in the peak area or the appearance of new degradation peaks indicates instability under that specific storage condition. Calculate the percentage of degradation over time.

Role in Biochemical Pathways

DL-Isocitric acid is a crucial intermediate in the citric acid cycle (Krebs cycle) , a central metabolic pathway for cellular respiration.[9][14] The D-enantiomer is the biologically active form. In the cycle, isocitrate is formed from citrate (B86180) and is then oxidatively decarboxylated by the enzyme isocitrate dehydrogenase to form alpha-ketoglutarate.[5][9][15] This reaction is a key regulatory step in the cycle and produces NADH, a crucial reducing equivalent for ATP production.[16]

Visualizations

Caption: Experimental workflow for purity and stability assessment.

Caption: Role of isocitrate in the Citric Acid (Krebs) Cycle.

References

- 1. DL-iso-Citric Acid Trisodium Salt, 93+% - CAS 1637-73-6 - City Chemical LLC. [citychemical.com]

- 2. Isocitric Acid | C6H8O7 | CID 1198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

- 5. proteopedia.org [proteopedia.org]

- 6. chemscene.com [chemscene.com]

- 7. fao.org [fao.org]

- 8. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]

- 9. microbenotes.com [microbenotes.com]

- 10. Isocitric acid - Wikipedia [en.wikipedia.org]

- 11. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. radiopaedia.org [radiopaedia.org]

- 15. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

DL-Isocitric acid trisodium salt hydrate vs anhydrous form.

An in-depth technical guide on the core differences and applications of DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303) and its anhydrous form, tailored for researchers, scientists, and drug development professionals.

Introduction

DL-Isocitric acid, a structural isomer of citric acid, is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway.[1][2][3] Its trisodium salt is commercially available in two primary forms: hydrated and anhydrous. The key distinction lies in the presence of water molecules within the crystal structure of the hydrated salt.[4][5] These water molecules, known as the water of crystallization, are chemically bonded to the salt and can influence its physical and chemical properties, such as molecular weight, stability, and solubility.[4][6] For researchers and drug development professionals, understanding the nuances between the hydrated and anhydrous forms is critical for ensuring accuracy in experimental design, formulation development, and the interpretation of results.[5][6]

Physicochemical Properties: A Comparative Analysis

The presence or absence of water of hydration leads to distinct physicochemical characteristics. The anhydrous form provides the exact molecular weight of the salt, whereas the hydrated form's weight varies depending on the number of water molecules present.[7] This is a critical consideration for preparing solutions of precise concentrations.

Table 1: Summary of Physicochemical Data

| Property | DL-Isocitric acid trisodium salt hydrate | This compound anhydrous |

| Molecular Formula | C₆H₅Na₃O₇ ⋅ xH₂O[7][8] | C₆H₅Na₃O₇[9][10][11] |

| Molecular Weight | 258.07 g/mol (anhydrous basis)[7][8][10] | 258.07 g/mol [7][10][11][12] |

| Appearance | White to off-white crystalline powder[1][2] | White crystalline powder[3] |

| Water Content | Variable, can be up to ~20%[1][9] | None |

| Solubility | Soluble in water[3][8] | Soluble in water[3] |

| Stability | Stable for ≥ 4 years at -20°C[8] | Hygroscopic; absorbs moisture from the air[2] |

| Storage | -20°C[8] or 2-8°C in a dry place[3][13] | Keep container tightly closed in a dry, well-ventilated place[3][13] |

| Purity (Typical) | ≥93-95%[7][8][9] | ≥93-95%[7][8][9] |

Biological Significance and Key Signaling Pathways

Isocitrate is a crucial substrate in the TCA cycle, where it is oxidatively decarboxylated by the enzyme isocitrate dehydrogenase (IDH) to form α-ketoglutarate.[1] This reaction is a rate-limiting step in cellular metabolism and a source of NADPH, which is essential for biosynthetic reactions and antioxidant defense.

Caption: Role of Isocitrate in the Tricarboxylic Acid (TCA) Cycle.

In the context of drug development, particularly in oncology, mutations in the IDH enzyme are of significant interest. These mutations confer a new, "neomorphic," activity, causing the enzyme to convert α-ketoglutarate into the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation, and is a driver in various cancers like glioma and acute myeloid leukemia.

Caption: Metabolic shift resulting from wild-type vs. mutant IDH activity.

Experimental Protocols

Accurate and reproducible experimental results begin with meticulous sample preparation and quantification. The choice between the hydrated and anhydrous salt directly impacts these initial steps.

Preparation of a Standard Stock Solution (e.g., 100 mM)

Objective: To prepare a precisely concentrated stock solution for use in enzyme kinetics, cell culture, or as a calibration standard.

Methodology:

-

Form Selection: For highest accuracy, the anhydrous form is preferred as its molecular weight is constant. If using the hydrated form, consult the Certificate of Analysis (CoA) for the specific water content of the lot to correct the mass calculation.

-

Mass Calculation (Anhydrous):

-

Target: 100 mL of a 100 mM solution.

-

MW = 258.07 g/mol .

-

Mass = 0.1 L × 0.1 mol/L × 258.07 g/mol = 2.581 g .

-

-

Mass Calculation (Hydrate):

-

Assume CoA indicates a water content of 15% (w/w).

-

Corrected MW = MW_anhydrous / (1 - %water) = 258.07 / (1 - 0.15) = 303.61 g/mol .

-

Mass = 0.1 L × 0.1 mol/L × 303.61 g/mol = 3.036 g .

-

-

Procedure:

-

Accurately weigh the calculated mass of the salt using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add ~70 mL of high-purity water (or desired buffer) and swirl until the solid is completely dissolved.

-

Carefully add more solvent to bring the volume to the 100 mL calibration mark.

-

Cap and invert the flask 15-20 times to ensure homogeneity.

-

Sterile-filter if required for cell-based assays. Store aliquots at -20°C.

-

Quantification by Isocitrate Dehydrogenase (IDH) Enzymatic Assay

Objective: To determine the concentration of isocitrate in a sample.

Methodology:

-

Principle: The assay measures the activity of NADP⁺-dependent isocitrate dehydrogenase. The enzyme specifically converts isocitrate to α-ketoglutarate, which is coupled to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Cofactor Solution: 10 mM MnCl₂ or MgCl₂.

-

Substrate Solution: 10 mM NADP⁺.

-

Enzyme: NADP⁺-dependent Isocitrate Dehydrogenase.

-

Sample: Solution containing an unknown concentration of isocitrate.

-

-

Procedure:

-

In a 1 mL quartz cuvette, combine 900 µL of Assay Buffer, 50 µL of Cofactor Solution, and 30 µL of NADP⁺ solution.

-

Add 10-50 µL of the sample. Adjust the final volume to 990 µL with Assay Buffer.

-

Mix by pipetting and place the cuvette in a spectrophotometer. Record the initial absorbance at 340 nm (A_initial).

-

Initiate the reaction by adding 10 µL of the IDH enzyme solution.

-

Continuously monitor the absorbance at 340 nm until the reading stabilizes (reaction completion). Record the final absorbance (A_final).

-

-

Calculation:

-

Calculate the change in absorbance: ΔA = A_final - A_initial.

-

Use the Beer-Lambert law to determine the concentration of NADPH produced, which is stoichiometric to the initial isocitrate concentration.

-

Concentration (mM) = (ΔA × V_total) / (ε × l × V_sample), where ε (molar absorptivity of NADPH) = 6.22 mM⁻¹cm⁻¹, l (path length) = 1 cm, V_total is the total reaction volume, and V_sample is the volume of the sample added.

-

Caption: Workflow for the enzymatic quantification of isocitrate.

Conclusion for Drug Development and Research

-

Anhydrous Form: This form is the gold standard for applications requiring high accuracy in concentration, such as preparing analytical standards, performing enzyme kinetic studies, and in formulations where water content is a critical parameter. Its hygroscopic nature necessitates careful handling and storage in a desiccated environment.[2][13]

-

Hydrate Form: The hydrated salt is suitable for general-purpose use where slight variations in concentration are acceptable. It is often more cost-effective and less sensitive to ambient humidity during brief handling periods. However, for quantitative work, the specific water content of the batch must be factored into all calculations to prevent significant errors.

The selection between the hydrated and anhydrous forms of this compound is not trivial. It is a decision that impacts the precision, reproducibility, and validity of experimental data. A comprehensive understanding of their distinct properties empowers researchers to make informed choices that align with the specific demands of their scientific inquiries.

References

- 1. This compound hydrate (1313437-26-1) for sale [vulcanchem.com]

- 2. Isocitric acid trisodium salt | 1637-73-6 [chemicalbook.com]

- 3. DL-iso-Citric Acid Trisodium Salt, 93+% - CAS 1637-73-6 - City Chemical LLC. [citychemical.com]

- 4. difference.wiki [difference.wiki]

- 5. differencebetween.com [differencebetween.com]

- 6. uyir.at [uyir.at]

- 7. DL-异柠檬酸 三钠盐 水合物 ≥93% | Sigma-Aldrich [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 205010010 [thermofisher.com]

- 10. DL-Isocitric acid, trisodium salt hydrate, 95% | Fisher Scientific [fishersci.ca]

- 11. Isocitric acid, dl- | C6H5Na3O7 | CID 168942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound Hydrate | CymitQuimica [cymitquimica.com]

- 13. lobachemie.com [lobachemie.com]

The Endogenous Function of Isocitrate in Cellular Metabolism: A Core Technical Guide

Abstract

Isocitrate, a key intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical node in cellular metabolism, extending far beyond its canonical role in oxidative energy production. This technical guide provides an in-depth exploration of the endogenous functions of isocitrate, detailing its involvement in a diverse array of cellular processes including reductive carboxylation for biosynthesis, NADPH production for redox homeostasis, and the regulation of key signaling pathways. We present a comprehensive overview of the enzymatic machinery governing isocitrate metabolism, with a focus on the isocitrate dehydrogenase (IDH) isoforms. Quantitative data on enzyme kinetics and metabolite concentrations are summarized to provide a clear comparative framework. Furthermore, this guide includes detailed experimental protocols for the quantification of isocitrate and the assessment of its metabolic fluxes, alongside visualizations of key metabolic and signaling pathways to facilitate a deeper understanding of isocitrate's multifaceted role in cellular physiology and pathophysiology.

Introduction: Isocitrate at the Crossroads of Cellular Metabolism

Isocitrate is a six-carbon molecule that serves as a crucial metabolic intermediate in all aerobic organisms.[1] Traditionally, its primary role is recognized as the substrate for isocitrate dehydrogenase (IDH) in the third step of the TCA cycle, where it undergoes oxidative decarboxylation to form α-ketoglutarate (α-KG).[2] This reaction is a pivotal control point in cellular respiration.[1] However, the functions of isocitrate are not confined to the mitochondrial matrix and oxidative phosphorylation. Isocitrate and its metabolizing enzymes are distributed between the mitochondria, cytosol, and peroxisomes, reflecting their involvement in a wider range of metabolic and signaling activities.[3]

This guide will delve into the core endogenous functions of isocitrate, focusing on:

-

Oxidative Decarboxylation: The canonical TCA cycle function and its regulation.

-

Reductive Carboxylation: A key anabolic pathway for lipid synthesis, particularly in cancer cells.

-

NADPH Production: The role of cytosolic and mitochondrial IDH isoforms in generating reducing power for antioxidant defense and biosynthesis.

-

Signaling and Regulation: The emerging roles of isocitrate and its derivatives in modulating cellular signaling pathways.

Isocitrate Dehydrogenase Isoforms: The Gatekeepers of Isocitrate Metabolism

The metabolic fate of isocitrate is primarily determined by the activity of three main isocitrate dehydrogenase (IDH) isoforms in mammals: IDH1, IDH2, and IDH3. These enzymes differ in their subcellular localization, cofactor preference, and regulatory mechanisms.[2][4]

-

IDH1: A homodimeric enzyme found in the cytoplasm and peroxisomes that utilizes NADP+ as a cofactor.[2]

-

IDH2: A homodimeric enzyme located in the mitochondrial matrix that also uses NADP+.[2]

-

IDH3: A heterotetrameric, NAD+-dependent enzyme that is a key regulatory point of the TCA cycle in the mitochondria.[4]

The reversible reactions catalyzed by IDH1 and IDH2 are crucial for their diverse functions, while the IDH3-catalyzed reaction is considered largely irreversible under physiological conditions.[2]

Quantitative Data on Isocitrate Metabolism

A quantitative understanding of isocitrate metabolism is essential for contextualizing its cellular roles. The following tables summarize key kinetic parameters for human IDH enzymes and representative cellular concentrations of isocitrate.

Table 1: Kinetic Parameters of Human Isocitrate Dehydrogenase Isoforms

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Cofactor | Allosteric Regulators | Reference(s) |

| IDH1 (WT) | Isocitrate | 20-70 | Not consistently reported | NADP+ | None known | [5] |

| α-Ketoglutarate | 1,000-5,000 | Not consistently reported | NADPH | [6] | ||

| IDH2 (WT) | Isocitrate | 10-100 | Not consistently reported | NADP+ | None known | [5] |

| α-Ketoglutarate | 1,000-10,000 | Not consistently reported | NADPH | [6] | ||

| IDH3 | Isocitrate | 50-200 | Not consistently reported | NAD+ | Activators: ADP, Ca2+; Inhibitors: ATP, NADH | [7] |

Note: Vmax values are highly dependent on purification and assay conditions and are not consistently reported across studies. Km values can also vary based on experimental conditions.

Table 2: Approximate Cellular Concentrations of Isocitrate

| Cell/Tissue Type | Cellular Compartment | Isocitrate Concentration (µM) | Reference(s) |

| Human Kasumi-1 Cells | Whole Cell | ~30 | [8] |

| Murine Liver | Whole Tissue | ~50-100 | [8] |

| Rat Brain | Mitochondria | ~100-300 | [9] |

| Human Serum | ~5 | [8] |

Note: Concentrations can vary significantly based on metabolic state, diet, and disease.

Core Endogenous Functions of Isocitrate

Oxidative Decarboxylation in the TCA Cycle

The primary and most well-known function of isocitrate is its role as a substrate for IDH3 in the mitochondrial TCA cycle.[10] In this NAD+-dependent reaction, isocitrate is oxidatively decarboxylated to α-ketoglutarate, generating NADH, which subsequently donates electrons to the electron transport chain for ATP synthesis.[10] This step is a major regulatory point of the TCA cycle and is allosterically activated by ADP and Ca2+ and inhibited by ATP and NADH.[7]

Reductive Carboxylation: A Biosynthetic Shortcut

In addition to the canonical oxidative pathway, isocitrate can be synthesized from α-ketoglutarate via the reverse reaction catalyzed by IDH1 and IDH2, a process known as reductive carboxylation.[11] This NADPH-dependent pathway is particularly important for rapidly proliferating cells, such as cancer cells, especially under hypoxic conditions or when mitochondrial function is impaired.[12] Reductive carboxylation provides a crucial source of cytosolic citrate (B86180), which is then cleaved by ATP-citrate lyase to produce acetyl-CoA, the primary building block for de novo fatty acid and cholesterol synthesis.[13]

Caption: Reductive carboxylation of glutamine-derived α-ketoglutarate.

NADPH Production and Redox Homeostasis

The forward reactions catalyzed by the NADP+-dependent isoforms, IDH1 (cytosolic) and IDH2 (mitochondrial), are major sources of cellular NADPH.[2] NADPH is a critical reducing equivalent for various cellular processes, including:

-

Antioxidant Defense: NADPH is essential for the regeneration of reduced glutathione (B108866) (GSH) by glutathione reductase, which is a key component of the cellular antioxidant system that detoxifies reactive oxygen species (ROS).[2]

-

Biosynthesis: NADPH provides the reducing power for the synthesis of fatty acids, cholesterol, and nucleotides.[3]

Isocitrate as a Signaling Molecule

Emerging evidence suggests that isocitrate and its metabolic flux act as signaling cues that regulate diverse cellular processes.

Cytosolic isocitrate, along with citrate, is a potent allosteric activator of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[14][15] Increased levels of cytosolic isocitrate/citrate signal an energy-replete state, promoting the conversion of acetyl-CoA to malonyl-CoA and committing carbons to fatty acid storage.

Caption: Allosteric activation of ACC by isocitrate/citrate.

In pancreatic β-cells, glucose-stimulated mitochondrial export of isocitrate plays a key role in amplifying insulin (B600854) secretion.[16] Cytosolic isocitrate is converted by IDH1 to α-ketoglutarate, generating NADPH.[16] The increased NADPH/NADP+ ratio leads to the reduction of glutathione (GSH), which in turn activates the sentrin/SUMO-specific protease-1 (SENP1).[16][17] Activated SENP1 de-SUMOylates and activates proteins involved in insulin granule exocytosis, thereby amplifying insulin release.[16][17] This pathway has been shown to be impaired in type 2 diabetes.[16]

Caption: Isocitrate-dependent amplification of insulin secretion.

Isocitrate Metabolism in the Nervous System and Immune Cells

Isocitrate metabolism is also crucial for the proper functioning of specialized cell types. In the brain, both neurons and astrocytes express IDH enzymes, and isocitrate metabolism contributes to neurotransmitter synthesis and cellular energetics.[18][19] In immune cells, metabolic reprogramming, including alterations in the TCA cycle and isocitrate flux, is essential for their activation and function. For instance, in M1-like activated macrophages, there is a block at isocitrate dehydrogenase, leading to the accumulation of citrate for the synthesis of inflammatory mediators.[20] IDH2 inhibition has been shown to enhance the function of CAR T-cells by reprogramming their metabolism.[21]

Experimental Protocols

Accurate measurement of isocitrate levels and the activity of its metabolizing enzymes is crucial for studying its cellular functions. This section provides detailed protocols for key experimental procedures.

Spectrophotometric Assay of Isocitrate Dehydrogenase Activity

This protocol allows for the kinetic measurement of NADP+-dependent IDH (IDH1 and IDH2) activity by monitoring the production of NADPH at 340 nm.

Materials:

-

96-well clear flat-bottom plate

-

Spectrophotometric microplate reader capable of reading at 340 nm and maintaining a constant temperature (e.g., 37°C)

-

Cell or tissue lysate

-

IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

NADP+ solution (e.g., 10 mM in water)

-

DL-Isocitrate solution (e.g., 100 mM in water)

-

Purified water

Procedure:

-

Reaction Mix Preparation: For each reaction, prepare a master mix containing:

-

80 µL IDH Assay Buffer

-

10 µL NADP+ solution

-

-

Sample Preparation: Add 10 µL of cell or tissue lysate to the appropriate wells of the 96-well plate. For a blank control, add 10 µL of IDH Assay Buffer instead of the lysate.

-

Initiate Reaction: Add 90 µL of the reaction mix to each well containing the sample or blank.

-

Incubate and Read: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 1-2 minutes for a total of 30-60 minutes.

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of each sample at each time point.

-

Plot the change in absorbance over time.

-

Determine the linear range of the reaction and calculate the slope (ΔAbs/min).

-

Calculate the enzyme activity using the Beer-Lambert law (Activity (nmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Path Length * Sample Volume)), where ε for NADPH at 340 nm is 6.22 mM-1cm-1.

-

Caption: Workflow for the spectrophotometric IDH activity assay.

Quantification of Isocitrate by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the absolute quantification of isocitrate from biological samples using LC-MS/MS.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 reverse-phase HPLC column

-

Biological samples (cells, tissues, biofluids)

-

Internal standard (e.g., 13C-labeled isocitrate)

-

Methanol, acetonitrile (B52724), formic acid (LC-MS grade)

-

Protein precipitation solution (e.g., cold 80% methanol)

Procedure:

-

Sample Extraction:

-

Homogenize cells or tissues in a cold protein precipitation solution containing a known concentration of the internal standard.

-

Incubate on ice to allow for protein precipitation.

-

Centrifuge at high speed to pellet the precipitated protein.

-

Collect the supernatant containing the metabolites.

-

-

LC Separation:

-

Inject the extracted sample onto the C18 column.

-

Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in negative ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for isocitrate and its internal standard. Precursor and product ion pairs need to be optimized for the specific instrument.

-

-

Quantification:

-

Generate a standard curve using known concentrations of isocitrate and a fixed concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of isocitrate in the samples by interpolating their peak area ratios on the standard curve.

-

Measurement of Reductive Carboxylation Flux using 13C-Glutamine Tracing

This method allows for the determination of the relative contribution of glutamine to the citrate pool via reductive carboxylation.

Materials:

-

Cell culture medium deficient in glutamine

-

[U-13C5]-Glutamine

-

Cultured cells

-

LC-MS system for metabolite analysis

Procedure:

-

Cell Labeling:

-

Culture cells in glutamine-deficient medium supplemented with a known concentration of [U-13C5]-Glutamine for a defined period (e.g., 24 hours).

-

-

Metabolite Extraction:

-

Extract intracellular metabolites as described in the LC-MS protocol (Section 5.2).

-

-

LC-MS Analysis:

-

Analyze the mass isotopologue distribution of citrate and other TCA cycle intermediates.

-

-

Data Analysis:

-

Determine the fraction of citrate that is labeled with five 13C atoms (m+5). This m+5 isotopologue is a direct product of the reductive carboxylation of [U-13C5]-glutamine-derived α-ketoglutarate.

-

The relative abundance of m+5 citrate compared to other labeled and unlabeled forms indicates the flux through the reductive carboxylation pathway.

-

Conclusion and Future Directions

Isocitrate is a central metabolite with a remarkable diversity of functions that extend well beyond its established role in the TCA cycle. Its involvement in anabolic pathways, redox homeostasis, and cellular signaling underscores its importance in maintaining cellular function in both health and disease. The dysregulation of isocitrate metabolism, particularly through mutations in IDH enzymes, has been identified as a key driver in several cancers, making this pathway an attractive target for therapeutic intervention.

Future research should continue to explore the nuanced roles of isocitrate in different cellular and physiological contexts. A deeper understanding of the regulation of isocitrate fluxes between different subcellular compartments and the identification of novel downstream effectors of isocitrate signaling will be critical. Furthermore, the development of more sophisticated analytical techniques will enable a more precise quantification of isocitrate metabolism in vivo, providing valuable insights into its role in human health and disease and paving the way for novel therapeutic strategies.

References

- 1. Khan Academy [khanacademy.org]

- 2. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferroptosis in cancer: metabolism, mechanisms and therapeutic prospects | springermedizin.de [springermedizin.de]

- 6. researchgate.net [researchgate.net]

- 7. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Mitochondrion - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Allosteric regulation - Wikipedia [en.wikipedia.org]

- 12. The Role of Isocitrate Dehydrogenases in Direct Reprogramming to Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Citrate and the conversion of carbohydrate into fat. The regulation of fatty acid synthesis by rat liver extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The stimulation of fatty acid synthesis by isocitrate and malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Varying Parameters that Affect IDH Activity - Laboratory [bio.davidson.edu]

- 18. How Energy Metabolism Supports Cerebral Function: Insights from 13C Magnetic Resonance Studies In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Regulation of Immune Cell Functions by Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

Discovery and history of isocitric acid isolation.

An In-depth Technical Guide to the Discovery and Isolation of Isocitric Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the isolation of isocitric acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the scientific journey of this significant organic acid, from its early, challenging separations to modern, efficient production and purification techniques.

Discovery and History of Isocitric Acid

The history of isocitric acid is intrinsically linked to that of its better-known isomer, citric acid. The journey to isolate and characterize isocitric acid was a gradual process, marked by the development of organic chemistry and the increasing understanding of the chemical constituents of natural products.

The Precedent: Isolation of Citric Acid

The groundwork for isolating organic acids from natural sources was laid in the late 18th century. In 1784, the Swedish-German chemist Carl Wilhelm Scheele successfully crystallized citric acid from lemon juice, marking a pivotal moment in the history of organic chemistry.[1][2] This early work on a closely related isomer provided the foundational knowledge for the eventual isolation of other organic acids.

The Emergence of Isocitric Acid

While a definitive "discoverer" of isocitric acid remains elusive in historical records, the term "isocitric acid" first appeared in scientific literature between 1865 and 1870. This period saw a burgeoning interest in the chemistry of natural products and the phenomenon of isomerism. The similar chemical properties of citric and isocitric acid posed a significant challenge to early chemists, making their separation and individual characterization a difficult task.[3]

A significant breakthrough in the natural occurrence of isocitric acid came in 1925, when E. K. Nelson identified it as the predominant organic acid in blackberries.[4] This discovery provided a key natural source for the compound and spurred further research into its properties and biological role.

The Krebs Cycle: Unveiling the Biological Significance

The true biological importance of isocitric acid was unveiled in 1937 with Hans Adolf Krebs's discovery of the citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle.[5] This series of chemical reactions, central to cellular respiration, identified isocitrate as a key intermediate. This discovery was a landmark in biochemistry and solidified the importance of isocitric acid in metabolic pathways.

Experimental Protocols for Isocitric Acid Isolation

The methods for isolating isocitric acid have evolved significantly over time, from classical chemical precipitation techniques to modern biotechnological and chromatographic methods.

Classical Method: Fractional Crystallization of Salts